molecular formula C9H12N2O6S B8400672 N-(2-hydroxyethyl)-4-methoxy-2-nitrobenzenesulfonamide

N-(2-hydroxyethyl)-4-methoxy-2-nitrobenzenesulfonamide

Cat. No. B8400672
M. Wt: 276.27 g/mol
InChI Key: AAVXHOHSTGQICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614215B2

Procedure details

4-Methoxy-2-nitrobenzenesulfonyl chloride (3.1 g; 12.3 mmol; 1 eq) is dissolved in DCM (60 mL) in the presence of triethylamine (1.7 mL; 12.3 mmol; 1 eq) at 0° C. Ethanolamine (0.6 mL; 13.6 mmol; 1.1 eq) is then added and the reaction mixture is stirred at room temperature for 16 h. Water is added to the reaction mixture then aqueous Na2CO3. The organic phase is dried over MgSO4 and the solvent is evaporated under reduced pressure to give 2.9 g (85%) of the title compound as an orange oil, 1H NMR (DMSO-d6) δ 7.92 (d, J=3.2 Hz, 1H), 7.85-7.78 (m, 1H), 7.56 (d, J=2.5 Hz, 1H), 7.37 (dd, J=8.9, 2.6 Hz, 1H), 4.79-4.71 (m, 1H), 3.90 (s, 3H), 3.42-3.46 (m, 2H), 2.92-2.87 (m, 2H). HPLC (max plot) 52.3%; Rt 220 min. UPLCIMS: (ES+) 277.2, (ES−) 275.2.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1.C(N(CC)CC)C.[CH2:23]([CH2:25][NH2:26])[OH:24].C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O>[OH:24][CH2:23][CH2:25][NH:26][S:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[N+:13]([O-:15])=[O:14])(=[O:11])=[O:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCNS(=O)(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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